2-(4-chlorophenoxy)-N-{4-[(3,4-dimethyl-1,2-oxazol-5-yl)sulfamoyl]phenyl}acetamide
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Overview
Description
2-(4-chlorophenoxy)-N-{4-[(3,4-dimethyl-1,2-oxazol-5-yl)sulfamoyl]phenyl}acetamide is a complex organic compound that has garnered interest in various fields of scientific research This compound is characterized by its unique structure, which includes a chlorophenoxy group, a dimethyl-oxazole ring, and a sulfamoyl-phenyl group
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-(4-chlorophenoxy)-N-{4-[(3,4-dimethyl-1,2-oxazol-5-yl)sulfamoyl]phenyl}acetamide typically involves multiple steps, starting from readily available starting materials. One common synthetic route involves the following steps:
Formation of the Chlorophenoxy Intermediate: The synthesis begins with the preparation of the 4-chlorophenoxy intermediate. This can be achieved by reacting 4-chlorophenol with an appropriate halogenating agent, such as thionyl chloride, under reflux conditions.
Oxazole Ring Formation: The next step involves the formation of the 3,4-dimethyl-1,2-oxazole ring. This can be accomplished by reacting a suitable precursor, such as 3,4-dimethyl-2-nitrobenzaldehyde, with hydroxylamine hydrochloride in the presence of a base, followed by cyclization.
Sulfamoylation: The sulfamoyl group is introduced by reacting the oxazole intermediate with a sulfonyl chloride derivative, such as 4-sulfamoylbenzenesulfonyl chloride, under basic conditions.
Acetamide Formation: Finally, the acetamide group is introduced by reacting the sulfamoyl-phenyl intermediate with chloroacetyl chloride in the presence of a base, such as triethylamine.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but optimized for large-scale production. This includes the use of continuous flow reactors, automated synthesis platforms, and advanced purification techniques to ensure high yield and purity.
Chemical Reactions Analysis
Types of Reactions
2-(4-chlorophenoxy)-N-{4-[(3,4-dimethyl-1,2-oxazol-5-yl)sulfamoyl]phenyl}acetamide undergoes various types of chemical reactions, including:
Oxidation: The compound can undergo oxidation reactions, particularly at the oxazole ring and the phenyl groups.
Reduction: Reduction reactions can target the nitro groups or other reducible functionalities within the molecule.
Substitution: The chlorophenoxy group can participate in nucleophilic substitution reactions, where the chlorine atom is replaced by other nucleophiles.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3) under acidic conditions.
Reduction: Reducing agents such as sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4) are commonly used.
Substitution: Nucleophiles like amines, thiols, or alkoxides can be used in substitution reactions, often under basic conditions.
Major Products Formed
The major products formed from these reactions depend on the specific reaction conditions and reagents used. For example, oxidation may yield hydroxylated derivatives, while reduction can produce amine derivatives.
Scientific Research Applications
2-(4-chlorophenoxy)-N-{4-[(3,4-dimethyl-1,2-oxazol-5-yl)sulfamoyl]phenyl}acetamide has a wide range of scientific research applications:
Chemistry: The compound is used as a building block in organic synthesis, particularly in the development of new pharmaceuticals and agrochemicals.
Biology: It is studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Research is ongoing to explore its potential as a therapeutic agent for various diseases, including infections and cancer.
Industry: The compound is used in the development of new materials and as a precursor for the synthesis of other complex molecules.
Mechanism of Action
The mechanism of action of 2-(4-chlorophenoxy)-N-{4-[(3,4-dimethyl-1,2-oxazol-5-yl)sulfamoyl]phenyl}acetamide involves its interaction with specific molecular targets and pathways. The compound may exert its effects by:
Inhibition of Enzymes: It can inhibit key enzymes involved in metabolic pathways, leading to the disruption of cellular processes.
Interaction with DNA/RNA: The compound may bind to nucleic acids, affecting gene expression and protein synthesis.
Modulation of Signaling Pathways: It can modulate signaling pathways, such as those involved in cell proliferation and apoptosis.
Comparison with Similar Compounds
Similar Compounds
Difenoconazole: A fungicide with a similar chlorophenoxy structure.
Oxazole Derivatives: Compounds containing the oxazole ring, which exhibit various biological activities.
Uniqueness
2-(4-chlorophenoxy)-N-{4-[(3,4-dimethyl-1,2-oxazol-5-yl)sulfamoyl]phenyl}acetamide is unique due to its combination of structural features, which confer distinct chemical reactivity and biological activity
Properties
Molecular Formula |
C19H18ClN3O5S |
---|---|
Molecular Weight |
435.9 g/mol |
IUPAC Name |
2-(4-chlorophenoxy)-N-[4-[(3,4-dimethyl-1,2-oxazol-5-yl)sulfamoyl]phenyl]acetamide |
InChI |
InChI=1S/C19H18ClN3O5S/c1-12-13(2)22-28-19(12)23-29(25,26)17-9-5-15(6-10-17)21-18(24)11-27-16-7-3-14(20)4-8-16/h3-10,23H,11H2,1-2H3,(H,21,24) |
InChI Key |
UVHLWPLRLNCKKQ-UHFFFAOYSA-N |
Canonical SMILES |
CC1=C(ON=C1C)NS(=O)(=O)C2=CC=C(C=C2)NC(=O)COC3=CC=C(C=C3)Cl |
Origin of Product |
United States |
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